3-Amino-2-hydroxy-5-methylbenzoic acid
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Overview
Description
3-Amino-2-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, featuring an amino group at the third position, a hydroxyl group at the second position, and a methyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-hydroxy-5-methylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as nucleophilic substitution with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 3-amino-2-oxo-5-methylbenzoic acid.
Reduction: Formation of 3-amino-2-hydroxy-5-methylbenzylamine.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-Amino-2-hydroxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid: Similar structure but lacks the hydroxyl group at the second position.
3-Amino-2-methylbenzoic acid: Similar structure but lacks the hydroxyl group at the second position.
2-Amino-5-methoxybenzoic acid: Similar structure but has a methoxy group instead of a hydroxyl group.
Uniqueness
3-Amino-2-hydroxy-5-methylbenzoic acid is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-amino-2-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,9H2,1H3,(H,11,12) |
InChI Key |
HTXLCLCKNKNHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)O)C(=O)O |
Origin of Product |
United States |
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